
(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(4-ethylphenyl)methanone diformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of this compound is C23H37N3O5. The molecular weight is 435.565. The structure of similar compounds can be assigned by HRMS, IR, 1H, and 13C NMR spectra .Physical and Chemical Properties Analysis
The compound is a solid . The SMILES string is CN1CCN(CC1)C(=O)C2CCNCC2 . The InChI is 1S/C11H21N3O/c1-13-6-8-14(9-7-13)11(15)10-2-4-12-5-3-10/h10,12H,2-9H2,1H3 . The InChI key is GDHWXQQENDWPIY-UHFFFAOYSA-N .Applications De Recherche Scientifique
Metformin and Its Broad Applications in Scientific Research
Autoimmune Diseases and Antiaging Properties Metformin, a well-known drug with a chemical structure involving a dimethylbiguanide group, has been extensively studied for its wide range of applications beyond its primary use in treating type 2 diabetes. Research indicates that metformin possesses immune-modulatory features, potentially interfering with key immunopathological mechanisms involved in systemic autoimmune diseases. This includes effects on the T helper 17/regulatory T cell balance, cytokine synthesis, and macrophage polarization, suggesting its utility in clinical trials for immune-mediated diseases (Ursini et al., 2018).
Cancer Research Metformin's antiproliferative and potential anticancer properties are under investigation, with emerging evidence supporting its role in cancer prevention and treatment. This research is particularly focused on understanding metformin's mechanisms of action, such as its impact on cellular metabolism and signaling pathways, which could inform the development of new therapeutic strategies for various cancers (Kamarudin et al., 2019).
Neurodegenerative Diseases There is growing interest in exploring the therapeutic potential of metformin in neurodegenerative diseases like Huntington's disease. Preliminary studies suggest metformin could exhibit neuroprotective effects, possibly through mechanisms such as AMP-activated protein kinase activation. These findings highlight the need for further research to fully understand metformin's role and efficacy in neurodegenerative conditions (Tang, 2019).
Emerging Chemical Compounds in Research
Fluorescent Chemosensors Research into fluorescent chemosensors based on compounds such as 4-Methyl-2,6-diformylphenol (DFP) showcases the development of chemosensors for detecting various analytes, including metal ions and neutral molecules. This area of research exemplifies the innovative applications of specific chemical compounds in environmental monitoring and analytical chemistry (Roy, 2021).
Mécanisme D'action
The mechanism of action of this compound is not specified in the available resources. It’s important to note that the mechanism of action would depend on the intended use of the compound, which is currently specified for research use only.
Safety and Hazards
Propriétés
IUPAC Name |
[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]-(4-ethylphenyl)methanone;formic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O.2CH2O2/c1-4-18-5-7-20(8-6-18)21(25)23-11-9-19(10-12-23)16-24-14-13-22(3)15-17(24)2;2*2-1-3/h5-8,17,19H,4,9-16H2,1-3H3;2*1H,(H,2,3) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKHVYGNWBTQBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCC(CC2)CN3CCN(CC3C)C.C(=O)O.C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
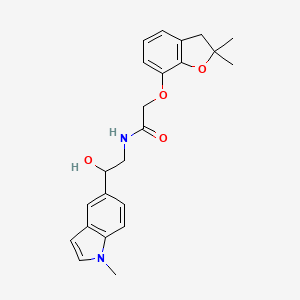
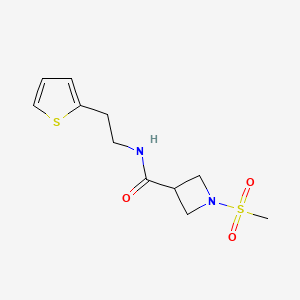
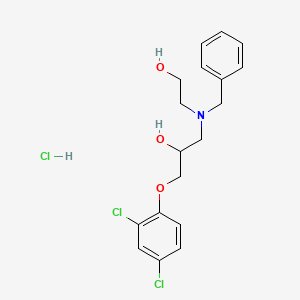

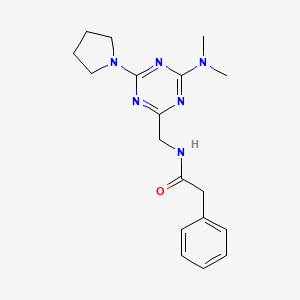
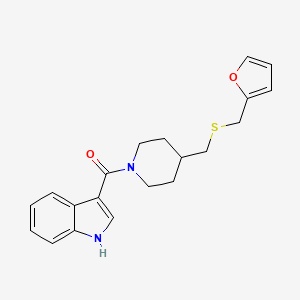
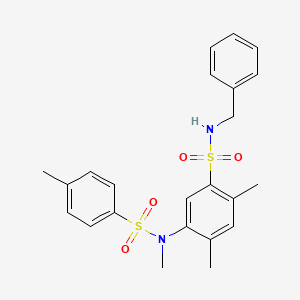
![5-bromo-2H,3H-furo[2,3-b]pyridin-3-one](/img/structure/B2703351.png)
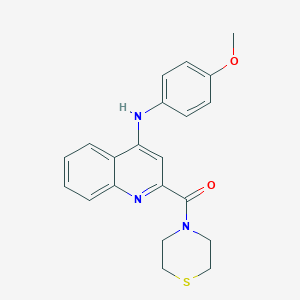

![4-[(Benzylamino)methyl]thian-4-ol](/img/structure/B2703356.png)

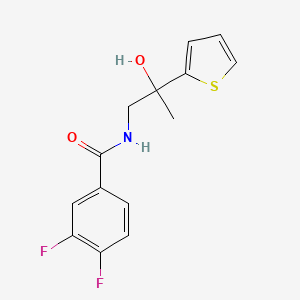
![1,5-diethyl (2Z,4Z)-4-[amino({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl})methylidene]-2-cyanopent-2-enedioate](/img/structure/B2703359.png)
